molecular formula C18H27BrN2O3S B12273778 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine

Cat. No.: B12273778
M. Wt: 431.4 g/mol
InChI Key: ABIAPEJNGNAKLM-UHFFFAOYSA-N
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Description

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, a (tert-butyl)sulfinylamino substituent, and a 4-bromophenyl group at the 3-position. The 4-bromophenyl group contributes to electronic effects and may serve as a handle for cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-(tert-butylsulfinylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O3S/c1-16(2,3)24-15(22)21-11-18(12-21,20-25(23)17(4,5)6)13-7-9-14(19)10-8-13/h7-10,20H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIAPEJNGNAKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

A β-amino alcohol precursor undergoes intramolecular nucleophilic attack to form the four-membered ring. For example:

  • Example : Reaction of a bromo-substituted β-amino alcohol with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF).
  • Challenges : Strained ring formation requires precise control of reaction conditions to avoid side reactions (e.g., elimination or polymerization).

Palladium-Catalyzed Cross-Coupling

A brominated azetidine intermediate is coupled with a 4-bromophenyl group via Suzuki-Miyaura coupling.

  • Example :
Reagents/Conditions Outcome Yield Source
Pd(PPh₃)₄, Na₂CO₃, DMF, 60°C 4-Bromophenyl group introduced at C3 67–100%

Introduction of the Sulfinylamino Group

The tert-butyl sulfinylamino group is installed via nucleophilic substitution or coupling.

Bromide Displacement

A brominated azetidine intermediate reacts with tert-butyl sulfinylamine in the presence of a base.

  • Example :
Substrate Reagents/Conditions Product Yield Source
1-Boc-3-bromo-3-(4-bromophenyl)azetidine tert-Butyl sulfinylamine, K₂CO₃, DMF, 60°C Target compound 41–83%

Asymmetric Sulfinamide-Mediated Synthesis

Chiral tert-butanesulfinamide directs the formation of the C3 stereocenter.

  • Example :
    • Step 1 : Form N-(tert-butanesulfinyl)-α-chloroimine from an aldehyde and sulfinamide.
    • Step 2 : Mannich addition of a nucleophile (e.g., glycine ester) to install the sulfinylamino group.

Boc Protection

The azetidine nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) to enhance stability.

Standard Boc Protection

Substrate Reagents/Conditions Product Yield Source
3-(4-Bromophenyl)azetidine Boc₂O, Na₂CO₃, CH₂Cl₂, 0°C 1-Boc-3-(4-bromophenyl)azetidine 85–95%

Key Reaction Pathways

Two-Step Synthesis

  • Azetidine Ring Formation :

    • Method : Cyclization of a β-amino alcohol or bromo-pyrrolidinone ring contraction.
    • Example : α-Bromo N-sulfonylpyrrolidinone → N-sulfonylazetidine via nucleophilic addition.
  • Functionalization :

    • Bromophenyl Introduction : Suzuki coupling or electrophilic substitution.
    • Sulfinylamino Installation : Substitution of a bromide with sulfinylamine.

One-Pot Strategies

  • Example : Sequential Boc protection and sulfinylamino substitution in a single pot (e.g., using DMF/K₂CO₃).

Critical Challenges and Optimization

Stereoselectivity

  • Challenge : Controlling the configuration at C3 during sulfinylamino addition.
  • Solution : Use of chiral sulfinamides or asymmetric catalysts.

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, THF) : Enhance nucleophilicity for substitution.
  • Mild Temperatures (0–60°C) : Prevent ring-opening of the azetidine.

Purification

  • Method : Column chromatography (silica gel, EtOAc/heptane gradients).
  • Purity : >95% for research use.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bromide Displacement High efficiency for substitution Requires brominated intermediate 41–83%
Asymmetric Sulfinamide Synthesis High stereoselectivity Complex auxiliary removal 59–70%
Boc Protection Post-Functionalization Simplified workup Lower solubility of intermediates 85–95%

Biological Relevance and Applications

  • Cancer Research : Inhibits fibroblast growth factor receptor (FGFR) signaling, showing potential in treating resistant tumors.
  • Medicinal Chemistry : Used as a building block for kinase inhibitors and enzyme modulators.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing the compound to participate in various reactions without unwanted side reactions. The sulfinyl group can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups. The bromophenyl group can participate in aromatic substitution reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Features
1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine (Target) (tert-butyl)sulfinylamino, 4-bromophenyl C₁₈H₂₆BrN₂O₂S 437.38 g/mol Not provided Chiral sulfinyl group; bromine for cross-coupling
tert-Butyl 3-[[(4-bromophenyl)methylamino]methyl]azetidine-1-carboxylate (4-bromophenyl)methylamino methyl C₁₆H₂₃BrN₂O₂ 355.27 g/mol 887589-86-8 Secondary amine linker; lacks sulfinyl chirality
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate Amino, 4-fluorophenyl C₁₄H₁₉FN₂O₂ 266.31 g/mol 2156173-79-2 Electron-withdrawing fluorine; primary amine for derivatization
tert-Butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate Azido, 4-bromophenyl C₁₄H₁₇BrN₄O₂ 353.22 g/mol Not provided Azide for click chemistry; high reactivity
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate 4-formylphenylthio C₁₅H₁₉NO₃S 305.38 g/mol 1820718-53-3 Thioether linkage; formyl group for conjugation

Electronic and Steric Effects

  • 4-Bromophenyl vs. 4-Fluorophenyl : Bromine (σₚ = 0.23) is less electron-withdrawing than fluorine (σₚ = 0.06), but its larger size increases steric bulk. Fluorine analogs (e.g., ) may exhibit improved metabolic stability due to reduced oxidative susceptibility .
  • Sulfinylamino vs. Azido: The sulfinyl group introduces a chiral center, critical for enantioselective binding in drug targets, whereas the azido group (e.g., ) enables bioorthogonal reactions but requires careful handling due to instability .

Physicochemical Properties

  • Fluorine substitution (e.g., ) may slightly enhance polarity.
  • Stability : Sulfinyl groups (target compound) are prone to oxidation under acidic conditions, whereas thioethers (e.g., ) are more stable but less stereochemically defined.

Biological Activity

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine is a synthetic compound characterized by its unique azetidine ring structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies.

Synthesis and Characterization

The synthesis of 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine typically involves the reaction of tert-butanesulfinamide with appropriate electrophiles, leading to the formation of azetidine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), which confirm the presence of functional groups and the overall structure.

Biological Activity

Recent studies have highlighted the biological activities associated with azetidine derivatives, including antibacterial, antifungal, and anticancer properties. The specific biological activity of 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine has been evaluated in several contexts:

  • Antibacterial Activity :
    • A study assessed the antibacterial properties of various azetidine derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that some derivatives exhibited significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections .
  • Antifungal Activity :
    • Other research focused on the antifungal efficacy of azetidine compounds. The results demonstrated that certain derivatives could inhibit fungal growth, indicating their potential use as antifungal agents .
  • Anticancer Activity :
    • Investigations into the anticancer properties revealed that azetidine derivatives could induce apoptosis in cancer cell lines. Mechanistic studies suggested that these compounds might interfere with specific signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies illustrate the biological activity of 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine:

  • Study 1 : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent.
  • Study 2 : A series of azetidine derivatives were tested against cancer cell lines, where 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine demonstrated a dose-dependent reduction in cell viability, suggesting its role as a lead compound for anticancer drug development.

Data Table: Biological Activity Summary

Compound NameBiological ActivityTarget Organisms/CellsIC50/Activity Level
1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidineAntibacterialStaphylococcus aureusLow IC50 (specific value needed)
AntifungalVarious fungal strainsModerate activity
AnticancerCancer cell lines (specific types needed)Dose-dependent reduction

Q & A

Q. What are the key synthetic strategies for preparing 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine?

The synthesis typically involves microwave-assisted coupling reactions for efficiency. For example, tert-butyl sulfinyl-protected intermediates can be synthesized via Sonogashira coupling or Buchwald-Hartwig amination under inert conditions (e.g., argon), using catalysts like Pd(PPh₃)₄ and CuI . The Boc group is introduced via tert-butoxycarbonyl protection under anhydrous conditions, followed by purification using column chromatography. Microwave reactors (e.g., Biotage) are recommended for accelerated reaction rates and improved yields (70–85%) compared to conventional heating .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), sulfinyl amine (δ ~3.5–4.0 ppm), and 4-bromophenyl (δ ~7.3–7.6 ppm). Dynamic rotational isomers may cause splitting in sulfinyl signals, requiring variable-temperature NMR for resolution .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₆BrN₂O₂S: 437.09) .
  • X-ray crystallography : Resolve stereochemistry at the azetidine ring, as seen in related structures (e.g., P2₁2₁2₁ space group, R factor = 0.043) .

Q. How does the tert-butyl sulfinyl group influence reactivity?

The sulfinyl group acts as a chiral auxiliary, directing stereoselective nucleophilic additions to the azetidine ring. Its steric bulk and electron-withdrawing properties stabilize intermediates during ring closure, as observed in enantioselective syntheses of γ-amino alcohols .

Advanced Research Questions

Q. How can stereochemical contradictions in NMR data be resolved during characterization?

Discrepancies in NMR signals (e.g., split peaks for sulfinyl groups) often arise from restricted rotation around the S–N bond. Use variable-temperature NMR (e.g., 298–343 K) to coalesce split signals and calculate rotational barriers (ΔG‡ ~70–85 kJ/mol). Compare with X-ray data to confirm configurations .

Q. What methodological considerations are critical for optimizing enantiomeric purity?

  • Chiral auxiliaries : The tert-butyl sulfinyl group enables >95% enantiomeric excess (ee) via diastereomeric crystallization. For example, (R)-sulfinyl derivatives yield (2R,3S)-azetidines .
  • Catalytic systems : Palladium catalysts with chiral ligands (e.g., BINAP) improve asymmetric induction in coupling steps .
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for final purification .

Q. How can computational modeling aid in predicting regioselectivity for azetidine functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution patterns on the azetidine ring. For example, the 4-bromophenyl group directs functionalization to the C3 position due to steric and electronic effects . Validate with kinetic studies (e.g., Hammett plots) .

Q. What are the implications of contradictory cytotoxicity data in preclinical studies?

Discrepancies in IC₅₀ values (e.g., 2–50 µM in cancer cell lines) may arise from:

  • Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation.
  • Metabolic stability : Evaluate hepatic microsome clearance (e.g., t₁/₂ < 30 min in human liver microsomes) .
  • Off-target effects : Perform kinome profiling to rule out kinase inhibition .

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted synthesis for time efficiency and reproducibility .
  • Data validation : Cross-reference NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Biological assays : Include negative controls (e.g., Boc-deprotected analogs) to isolate the pharmacophore’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.